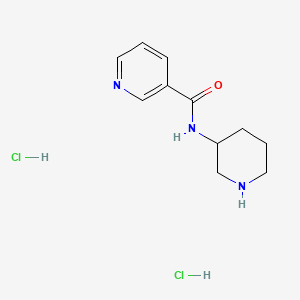
(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a nicotinamide moiety, and it is commonly used in research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride typically involves the reaction of (S)-piperidin-3-ylmethanol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nicotinamide moiety to a reduced form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced nicotinamide analogs.
Applications De Recherche Scientifique
(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Piperidin-3-yl-acetic acid ethyl ester hydrochloride
- 3-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
(S)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is unique due to its specific structure, which combines a piperidine ring with a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H17Cl2N3O |
|---|---|
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
N-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H |
Clé InChI |
JVHFVOGSQHRSNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)
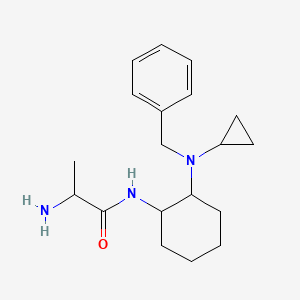
![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
![2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-](/img/structure/B14788160.png)
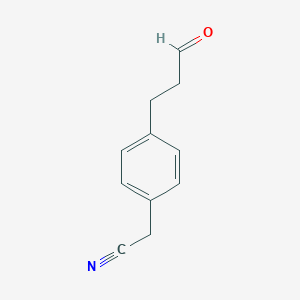
![Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
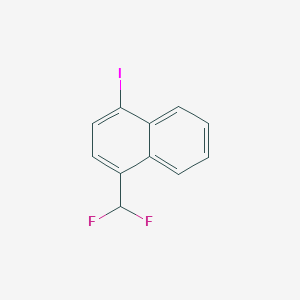
![2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester](/img/structure/B14788191.png)
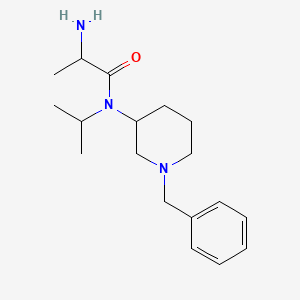
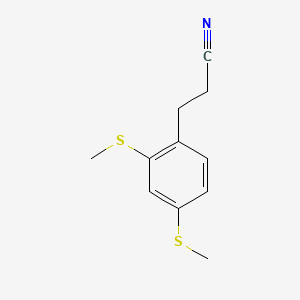

![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
